Physicochemical Comparison: Lipophilicity (LogP) as a Surrogate for Membrane Permeability vs. 2,4-Dichloro Regioisomer
The target 2,3-dichloro regioisomer exhibits a predicted LogP of 3.06 , while the 2,4-dichloro regioisomer (CAS 852840-76-7) has a reported LogP of 2.95 . This 0.11 LogP unit difference suggests slightly higher lipophilicity for the 2,3-substituted compound, which may translate to enhanced passive membrane permeability and potentially altered tissue distribution . However, this is a class-level inference based on computed properties and has not been experimentally validated in a head-to-head assay.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.06 (predicted, ChemSrc) |
| Comparator Or Baseline | 2-[(2,4-Dichlorobenzyl)amino]butan-1-ol, LogP 2.95 (predicted) |
| Quantified Difference | ΔLogP = +0.11 |
| Conditions | In silico prediction (fragment-based method); experimental LogP data not available for either compound |
Why This Matters
A higher LogP of 0.11 units can influence CNS penetration potential and distribution volume, providing a rationale for selecting the 2,3-dichloro isomer in neuropharmacology programs where enhanced brain exposure is desired.
